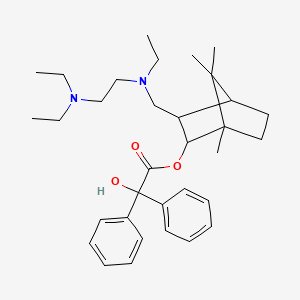
2-Bornanol, 3-(((2-(diethylamino)ethyl)ethylamino)methyl)-, benzilate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bornanol, 3-(((2-(diéthylamino)éthyl)éthylamino)méthyl)-, benzilate (ester) est un composé organique complexe appartenant à la classe des esters. Ce composé est caractérisé par la présence d'une structure de base bornanol, qui est un alcool bicyclique, et d'un groupe ester benzilate.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-Bornanol, 3-(((2-(diéthylamino)éthyl)éthylamino)méthyl)-, benzilate (ester) implique généralement plusieurs étapes. Une méthode courante comprend l'estérification du 2-Bornanol avec l'acide benzilique en présence d'un catalyseur approprié. Les conditions réactionnelles exigent souvent un milieu acide ou basique pour faciliter le processus d'estérification. Le groupe diéthylaminoéthyl est introduit par une réaction de substitution nucléophile, où la diéthylamine réagit avec un halogénure d'alkyle approprié.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des procédés d'estérification à grande échelle utilisant des réacteurs à écoulement continu. L'utilisation de réactifs de haute pureté et de conditions réactionnelles optimisées garantit la production efficace du composé. Le processus peut également inclure des étapes de purification telles que la distillation ou la recristallisation pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Bornanol, 3-(((2-(diéthylamino)éthyl)éthylamino)méthyl)-, benzilate (ester) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe ester en un alcool.
Substitution : Les réactions de substitution nucléophile peuvent remplacer le groupe diéthylaminoéthyl par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en milieu basique.
Principaux produits formés
Oxydation : Formation de cétones ou d'aldéhydes.
Réduction : Formation d'alcools.
Substitution : Formation d'esters ou d'amines substitués.
Applications De Recherche Scientifique
Le 2-Bornanol, 3-(((2-(diéthylamino)éthyl)éthylamino)méthyl)-, benzilate (ester) a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme brique élémentaire pour des molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Investigué pour ses propriétés thérapeutiques potentielles, y compris son utilisation comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du 2-Bornanol, 3-(((2-(diéthylamino)éthyl)éthylamino)méthyl)-, benzilate (ester) implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un inhibiteur ou un activateur de certaines enzymes ou de certains récepteurs, en fonction de sa structure et de ses groupes fonctionnels. Le groupe diéthylaminoéthyl peut interagir avec les membranes biologiques, affectant leur perméabilité et leur fonction. Le groupe ester benzilate peut également jouer un rôle dans la modulation de l'activité du composé en influençant son affinité de liaison aux molécules cibles.
Mécanisme D'action
The mechanism of action of 2-Bornanol, 3-(((2-(diethylamino)ethyl)ethylamino)methyl)-, benzilate (ester) involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The diethylaminoethyl group can interact with biological membranes, affecting their permeability and function. The benzilate ester group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Bornanol, 3-(((2-(diéthylamino)éthyl)méthylamino)méthyl)-, benzilate (ester)
- 2-Bornanol, 3-(((2-(diméthylamino)éthyl)éthylamino)méthyl)-, benzilate (ester)
- 2-Bornanol, 3-(((2-(diéthylamino)propyl)éthylamino)méthyl)-, benzilate (ester)
Unicité
Le 2-Bornanol, 3-(((2-(diéthylamino)éthyl)éthylamino)méthyl)-, benzilate (ester) est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. La présence du groupe diéthylaminoéthyl augmente sa solubilité et son interaction avec les systèmes biologiques, tandis que le groupe ester benzilate contribue à sa stabilité et à sa réactivité.
Propriétés
Numéro CAS |
17170-66-0 |
|---|---|
Formule moléculaire |
C33H48N2O3 |
Poids moléculaire |
520.7 g/mol |
Nom IUPAC |
[3-[[2-(diethylamino)ethyl-ethylamino]methyl]-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C33H48N2O3/c1-7-34(8-2)22-23-35(9-3)24-27-28-20-21-32(6,31(28,4)5)29(27)38-30(36)33(37,25-16-12-10-13-17-25)26-18-14-11-15-19-26/h10-19,27-29,37H,7-9,20-24H2,1-6H3 |
Clé InChI |
WOKDVKWDLGSMRD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN(CC)CC1C2CCC(C1OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)(C2(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


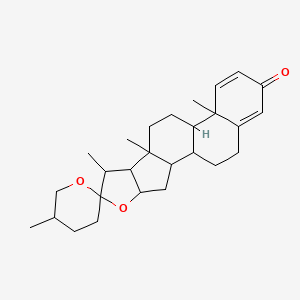
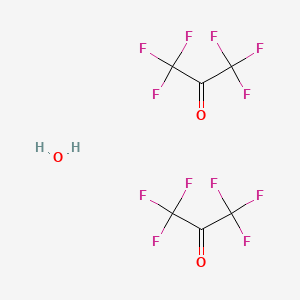
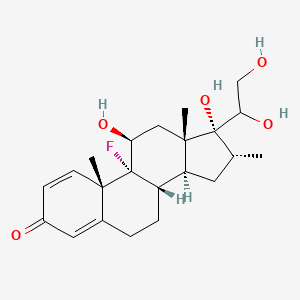
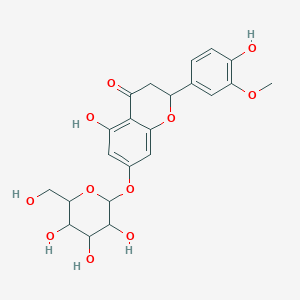
![2-(7'-methyl-5',7-dioxo-4',5'-dihydro-3'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepin]-1-yl)acetic acid](/img/structure/B12301007.png)
![[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (E)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate](/img/structure/B12301009.png)
![1-(4-Fluorophenyl)-4-(1,2,4,4a,5,6-hexahydro-3h-pyrazino[1,2-a]quinolin-3-yl)butan-2-one dihydrochloride](/img/structure/B12301012.png)

![N-Methyl-2-(3-nitrophenyl)-N-[2-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B12301021.png)
![1-Azabicyclo[2.2.2]octan-3-yl 6-[4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]hexanoate;dihydrochloride](/img/structure/B12301026.png)
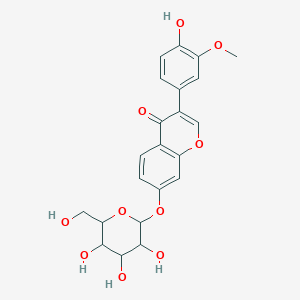
![N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide](/img/structure/B12301045.png)
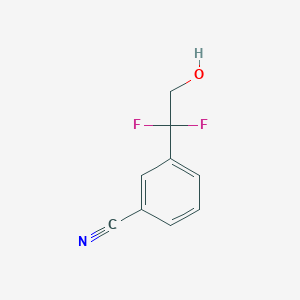
![(3,4,10,15-Tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-2-yl) acetate](/img/structure/B12301054.png)
